Bromodifluoroacetyl chloride

Description

The exact mass of the compound Bromodifluoroacetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bromodifluoroacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromodifluoroacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

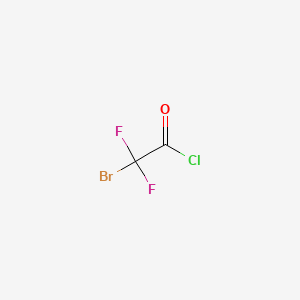

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-difluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF2O/c3-2(5,6)1(4)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJKGSALBRSKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334487 | |

| Record name | Bromodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3832-48-2 | |

| Record name | 2-Bromo-2,2-difluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3832-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2,2-difluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bromodifluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodifluoroacetyl chloride (BrCF₂COCl) is a valuable fluorinated building block in organic synthesis, playing a crucial role in the introduction of the bromodifluoromethyl group into a wide range of molecules. This functional group is of significant interest in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This technical guide provides a comprehensive overview of the primary synthetic routes to bromodifluoroacetyl chloride, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and experimental workflows.

Synthetic Routes

The synthesis of bromodifluoroacetyl chloride has been approached through several distinct chemical transformations. The most prevalent and industrially relevant methods involve the oxidation of halogenated ethane precursors.

Oxidation of 1,1-Difluoro-1,2-dibromodihaloethanes with Oleum

A widely employed method for the preparation of bromodifluoroacetyl chloride involves the reaction of a 1,1-difluoro-1,2-dibromodihaloethane with oleum (a solution of sulfur trioxide in sulfuric acid).[1][2][3] The general scheme for this reaction is as follows:

Reaction Scheme:

CF₂BrCBrXY + SO₃ → BrCF₂COCl + SO₂ + other byproducts (where X, Y = Br or Cl)

The reaction proceeds by the oxidative cleavage of the carbon-carbon bond of the haloethane precursor. The choice of the starting material and the concentration of sulfur trioxide in the oleum are critical parameters that influence the reaction efficiency and yield.

Logical Relationship of the Oleum-based Synthesis

Caption: Logical flow from reactants to products in the oleum-based synthesis.

Autooxidation of 1,1-Dibromo-2,2-difluoroethylene

An alternative route to bromodifluoroacetyl halides involves the autooxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂). This reaction typically yields a mixture of bromodifluoroacetyl bromide and other halogenated acetyl halides. While this method is mechanistically interesting, it often results in a mixture of products that require further separation.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of bromodifluoroacetyl chloride and its derivatives from various precursors.

Table 1: Synthesis of Bromodifluoroacetyl Chloride via Oleum Oxidation

| Starting Material | Oleum Concentration (% SO₃) | Molar Ratio (SO₃/Substrate) | Temperature (°C) | Yield (%) | Reference |

| CF₂BrCFClBr | 60% | ~2.8 | Reflux | 34% (as methyl ester) | [1] |

| CF₂BrCFClBr | 30% | ~1.6 | Reflux (10h) | 68% (as methyl ester) | [1] |

| BrCF₂CFClBr | 40% | 1.5 | 75 (20h) | - | [1][2] |

| CF₂BrCBr₃ | 30% | - | Reflux (12h) | 60.5% (as ethyl ester) | [2] |

| CF₂BrCClBr₂ | - | - | 45 (1h) | 56% | [4] |

Table 2: Physical Properties of Bromodifluoroacetyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₂BrClF₂O | [5][6] |

| Molar Mass | 193.37 g/mol | [5] |

| Boiling Point | 50 °C | [5][7] |

| Appearance | Liquid | [5] |

Experimental Protocols

Protocol 1: Synthesis of Bromodifluoroacetyl Halide from 1,1-difluoro-1,2-dibromodihaloethane with Oleum

This protocol is a generalized procedure based on the principles described in the cited patents.[1][2][3]

Materials:

-

1,1-difluoro-1,2-dibromodihaloethane (e.g., CF₂BrCBrCl₂)

-

Oleum (50-70% SO₃)

-

Dry ice/acetone condenser

-

Reaction flask equipped with a distillation head and dropping funnel

Procedure:

-

Charge the reaction flask with the 1,1-difluoro-1,2-dibromodihaloethane.

-

Slowly add the oleum to the reaction flask via the dropping funnel. The molar ratio of SO₃ to the haloethane substrate should be maintained between 1 and 4.

-

Heat the reaction mixture to a temperature between 40 °C and 100 °C.

-

The bromodifluoroacetyl halide, being volatile, will vaporize from the reaction medium.

-

Continuously extract the vaporized product by passing it through a condenser (a cold trap with dry ice/acetone is effective).

-

The collected crude bromodifluoroacetyl halide can be purified by fractional distillation.

Experimental Workflow for Oleum-based Synthesis

Caption: General experimental workflow for the synthesis via oleum oxidation.

Reaction Pathway

The reaction of 1,1-difluoro-1,2-dibromodihaloethanes with oleum is a complex process. The proposed pathway involves the electrophilic attack of sulfur trioxide on the carbon-bromine bond, leading to the formation of an intermediate that subsequently undergoes rearrangement and fragmentation to yield the final acyl chloride.

Proposed Reaction Pathway

Caption: A simplified proposed reaction pathway for the oleum-based synthesis.

Applications in Drug Development

Bromodifluoroacetyl chloride serves as a key intermediate in the synthesis of various biologically active molecules. It is used in the preparation of:

-

α,α-difluoro-γ-lactams: These are important scaffolds in medicinal chemistry.[5]

-

Trifluoromethylated C-nucleosides: These compounds have potential applications as antiviral and anticancer agents.[5]

-

Ion channel modulators: Bromodifluoroacetyl chloride is a precursor for 3-Pyridinyl substituted Triazolopyrazines, Triazolopyridazines, and Triazolopyridines.[8]

The ability to readily introduce the bromodifluoromethyl group allows for the fine-tuning of the electronic and steric properties of lead compounds, which is a critical aspect of modern drug design.

Safety Considerations

Bromodifluoroacetyl chloride is a flammable and corrosive liquid.[5] It causes severe skin burns and eye damage. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

The synthesis of bromodifluoroacetyl chloride, primarily through the oleum-based oxidation of halogenated ethanes, is a well-established though technically demanding process. This guide provides the foundational knowledge for researchers and professionals to understand and implement these synthetic routes. The provided data and protocols, compiled from various sources, offer a solid starting point for laboratory-scale synthesis and further process development. The continued importance of fluorinated compounds in the life sciences ensures that robust and efficient methods for preparing key building blocks like bromodifluoroacetyl chloride will remain an area of active interest.

References

- 1. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 2. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 3. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 4. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 5. Bromodifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. BROMODIFLUOROACETYL CHLORIDE | 3832-48-2 [chemicalbook.com]

A Technical Guide to the Synthesis of Bromodifluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodifluoroacetyl chloride (BrCF₂COCl) is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it an important reagent for the introduction of the bromodifluoromethyl group into organic molecules. This technical guide provides a comprehensive overview of the primary synthesis mechanism of bromodifluoroacetyl chloride, focusing on the reaction of 1,1-difluoro-1,2-dibromodihaloethanes with oleum. This document includes detailed experimental protocols derived from key patents, a compilation of quantitative data, and mechanistic diagrams to elucidate the reaction pathways.

Core Synthesis Pathway: Reaction of 1,1-Difluoro-1,2-dibromodihaloethane with Oleum

The most prevalent industrial method for synthesizing bromodifluoroacetyl chloride involves the oxidative cleavage of a 1,1-difluoro-1,2-dibromodihaloethane of the general formula BrCF₂CBrXY (where X and Y can be Br or Cl) using oleum (fuming sulfuric acid, a solution of sulfur trioxide, SO₃, in sulfuric acid, H₂SO₄)[1][2].

Proposed Reaction Mechanism

While the precise, step-by-step mechanism is not extensively detailed in the public domain, a plausible pathway can be proposed based on the fundamental principles of organic and inorganic chemistry. The reaction is essentially an oxidation and rearrangement process where sulfur trioxide acts as the primary oxidizing and dehydrating agent. The presence of a mercury salt, such as mercuric oxide (HgO), is often noted to be crucial for the reaction's success, suggesting its role as a catalyst[2][3].

The proposed mechanism can be broken down into the following key stages:

-

Activation of the Haloalkane by the Catalyst: The mercuric oxide, in the acidic environment of oleum, likely forms a mercuric salt (e.g., mercuric sulfate). This species can then coordinate to one of the bromine or chlorine atoms on the C2 carbon of the starting material, making it a better leaving group.

-

Electrophilic Attack by Sulfur Trioxide: Sulfur trioxide is a powerful electrophile. It attacks the carbon atom bearing the halogens (C2), facilitated by the electron-withdrawing nature of the adjacent difluoromethyl group. This leads to the formation of a halosulfonate intermediate and the departure of a halide ion.

-

Intramolecular Rearrangement and Elimination: The intermediate undergoes rearrangement, leading to the formation of a carbonyl group (C=O) and the elimination of sulfur dioxide (SO₂) and another halide ion. This step is likely a complex series of events involving the migration of atoms and electrons.

-

Formation of the Acyl Halide: The final step involves the reaction with a chloride or bromide ion (present in the reaction mixture from the starting material and intermediates) to form the bromodifluoroacetyl halide. The desired product, bromodifluoroacetyl chloride, is volatile and can be distilled directly from the reaction mixture[1].

Experimental Data

The following tables summarize the quantitative data extracted from various patents on the synthesis of bromodifluoroacetyl compounds.

Table 1: Reaction Conditions for the Synthesis of Bromodifluoroacetyl Halides

| Starting Material | Oleum Concentration (% SO₃) | Molar Ratio (SO₃ / Substrate) | Catalyst | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| CF₂BrCFClBr | 60% | ~2.8 | HgO | Reflux | 6 | CF₂BrCO₂CH₃ | 34 | [2] |

| CF₂BrCFClBr | 60% + 20ml SO₃ | - | HgO | Reflux | - | CF₂BrCO₂CH₃ | 60.4 | [2] |

| CF₂BrCFClBr | 30% | ~1.6 | - | Reflux | 10 | CF₂BrCO₂CH₃ | 68 | [1] |

| BrCF₂CFClBr | 40% | 1.5 | HgO | 75 | 20 | CF₂BrC(O)F | - | [2][3] |

| CF₂BrCClBr₂ | - | - | HgSO₄ | 45 | 1 | CF₂BrC(O)Cl | 56 | [3][4] |

| CF₂BrCBr₃ | 30% | - | HgSO₄/Hg₂SO₄ | Reflux | 12 | CF₂BrC(O)Br | 60.5 | [2] |

Note: In these instances, the resulting acyl halide was trapped with an alcohol to form the corresponding ester, and the yield is reported for the ester.

Detailed Experimental Protocols

The following are generalized experimental protocols based on the procedures described in the patent literature.

Protocol 1: Synthesis of Bromodifluoroacetyl Halide from 1,1-difluoro-1,2-dibromo-2,2-dichloroethane [1]

-

Apparatus Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a distillation column is required. The distillation column should be connected to a cooled receiver to collect the volatile product.

-

Charging the Reactor: The starting material, 1,1-difluoro-1,2-dibromo-2,2-dichloroethane, is charged into the reaction vessel. A catalytic amount of mercuric oxide can also be added at this stage.

-

Reaction Initiation: The reactor is heated to a temperature between 40°C and 100°C.

-

Addition of Oleum: Oleum (50-70% SO₃) is added dropwise to the heated reaction mixture over a period of several hours. The molar ratio of SO₃ to the substrate is typically maintained between 1 and 4.

-

Product Collection: As the reaction proceeds, the bromodifluoroacetyl halide (chloride or bromide, depending on the starting material) is formed and, due to its volatility, vaporizes from the reaction medium. It is then condensed and collected in the cooled receiver.

-

Work-up and Purification: The collected product can be further purified by distillation.

Protocol 2: Synthesis via Autooxidation of 1,1-Dibromo-2,2-difluoroethylene [2]

-

Starting Material Preparation: 1,1-Dibromo-2,2-difluoroethylene (CF₂=CBr₂) is prepared from vinylidene fluoride through successive bromination and dehydrobromination steps.

-

Autooxidation: The CF₂=CBr₂ is subjected to autooxidation with oxygen. This reaction leads to a mixture of bromodifluoroacetyl bromide and dibromofluoroacetyl fluoride.

-

Esterification: The resulting mixture of acid halides is then directly reacted with an alcohol (e.g., ethanol) at 0°C to produce the corresponding esters.

-

Separation: The esters are then separated by distillation.

Alternative Synthesis Route: From Tetrafluoroethylene

An alternative, multi-step synthesis of bromodifluoroacetyl chloride starts from tetrafluoroethylene (C₂F₄)[3][5]. This method generally has a lower overall yield (less than 30%)[3][5].

The typical sequence of reactions is as follows:

-

Bromination of Tetrafluoroethylene: C₂F₄ is brominated to yield 1,2-dibromotetrafluoroethane (CF₂BrCF₂Br).

-

Reaction with Sulfur Trioxide: The CF₂BrCF₂Br is then reacted with SO₃ or fluorosulfonic acid (HSO₃F) to form an intermediate containing the BrCF₂CF₂OSO₂— group.

-

Hydrolysis/Halide Exchange: This intermediate is subsequently heated with sulfuric acid or potassium fluoride in sulfolane to produce bromodifluoroacetyl fluoride (CF₂BrC(O)F).

-

Conversion to the Chloride: The acyl fluoride can then be converted to bromodifluoroacetyl chloride through a halide exchange reaction.

Visualizations

General Workflow for Synthesis from 1,1-Difluoro-1,2-dibromodihaloethane

Caption: Workflow for the synthesis of bromodifluoroacetyl chloride.

Proposed Catalytic Cycle Involving Mercuric Oxide

Caption: Proposed role of mercuric oxide in the synthesis.

Safety Considerations

Bromodifluoroacetyl chloride is a flammable and corrosive liquid[6]. It causes severe skin burns and eye damage. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The starting materials and reagents, particularly oleum, are also highly corrosive and require careful handling.

Applications in Drug Development

Bromodifluoroacetyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds[6][7]. It is used in the preparation of haloalkyl acid halides and has been employed in the synthesis of 3-pyridinyl substituted triazolopyrazines, triazolopyridazines, and triazolopyridines, which act as ion channel modulators[7][8]. It is also a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides[6].

Conclusion

The synthesis of bromodifluoroacetyl chloride is a critical process for the production of advanced pharmaceutical and agrochemical intermediates. The reaction of 1,1-difluoro-1,2-dibromodihaloethanes with oleum, often in the presence of a mercury-based catalyst, remains the most effective method. A thorough understanding of the reaction parameters and proposed mechanism is essential for optimizing the synthesis and ensuring safe handling of these reactive compounds. Further research into the detailed mechanistic steps could lead to the development of more efficient and environmentally benign synthetic routes.

References

- 1. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 2. Bromodifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. BROMODIFLUOROACETYL CHLORIDE | 3832-48-2 [chemicalbook.com]

- 5. Generation of SO3.- and OH radicals in SO3(2-) reactions with inorganic environmental pollutants and its implications to SO3(2-) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. CN1392133A - Process for preparing bromodifluoacetic acid compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Starting Materials for Bromodifluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Bromodifluoroacetyl chloride (BrCF₂COCl) is a valuable reagent in organic synthesis, notably utilized in the preparation of biologically active α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides.[1][2] This guide provides a comprehensive overview of the primary starting materials and synthetic pathways for its production, complete with experimental details and quantitative data to support laboratory applications.

Synthetic Pathways Overview

The synthesis of bromodifluoroacetyl chloride predominantly proceeds through the oxidation of halogenated ethane precursors. The most common and industrially relevant methods involve the use of oleum (a solution of sulfur trioxide in sulfuric acid) to convert 1,1-difluoro-1,2-dibromodihaloethanes into the desired acid chloride.[3][4] An alternative, though potentially less direct, route involves the autooxidation of a difluoroethylene derivative.

The primary synthetic strategies can be summarized as follows:

-

Oxidation of 1,1-Difluoro-1,2-dibromodihaloethanes with Oleum: This is a robust method where compounds like 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (CF₂BrCFClBr) or 1,1-difluorotetrabromoethane (CF₂BrCBr₃) are treated with oleum, often in the presence of a mercury salt catalyst, to yield bromodifluoroacetyl halide, which is subsequently converted to the chloride.[3][4]

-

Autooxidation of 1,1-Dibromo-2,2-difluoroethylene: This method involves the reaction of CF₂=CBr₂ with oxygen, which leads to a mixture of bromodifluoroacetyl bromide and other products.[4][5] This route is noted to have challenges in achieving high purity of the desired product.

Key Starting Materials and Reaction Conditions

The selection of the starting material is a critical factor that influences the reaction conditions, yield, and purity of the final product. The following tables summarize the quantitative data for the primary synthetic routes.

Table 1: Synthesis of Bromodifluoroacetyl Halides from Halogenated Ethanes

| Starting Material | Reagents | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (SO₃/Substrate) | Product | Yield (%) | Reference |

| CF₂BrCFClBr | 60% Oleum | HgO | Reflux | 6 | ~2.8 | Methyl Bromodifluoroacetate | 34 | [3][4] |

| CF₂BrCFClBr | 60% Oleum + SO₃ | HgO | Reflux | Not Specified | >2.8 | Methyl Bromodifluoroacetate | 60.4 | [4][5] |

| CF₂BrCFClBr | 30% Oleum | HgO | Reflux | 10 | ~1.6 | Methyl Bromodifluoroacetate | 68 | [3] |

| BrCF₂CFClBr | 40% Oleum | HgO | 75 | 20 | 1.5 | Bromodifluoroacetyl Fluoride | Not Specified | [3][4] |

| CF₂BrCClBr₂ | Oleum, H₂SO₄ | Not Specified | 45 | 1 | Not Specified | Bromodifluoroacetyl Chloride | 56 | [5] |

| CF₂BrCBr₃ | 30% Oleum | HgSO₄, Hg₂SO₄ | Reflux | 12 | Not Specified | Ethyl Bromodifluoroacetate* | 60.5 | [4] |

*Note: In these instances, the intermediate bromodifluoroacetyl halide was trapped with an alcohol (methanol or ethanol) to form the corresponding ester. The yield is reported for the ester.

Table 2: Synthesis via Autooxidation

| Starting Material | Reagents | Temperature (°C) | Product Mixture | Overall Yield (%) | Reference |

| CF₂=CBr₂ | Oxygen | Not Specified | Bromodifluoroacetyl Bromide (53%) and Dibromofluoroacetyl Fluoride (37%) | ~90 | [4][5] |

Experimental Protocols

Protocol 1: Synthesis of Bromodifluoroacetyl Chloride from 1,1,2-Trifluoro-1,2-dibromo-2-chloroethane (CF₂BrCFClBr)

This protocol is based on the method described by Paleta O. et al. (1970) and subsequent improvements.[3][4]

Materials:

-

1,1,2-trifluoro-1,2-dibromo-2-chloroethane (CF₂BrCFClBr)

-

60% Oleum (SO₃ in H₂SO₄)

-

Mercuric oxide (HgO)

-

Anhydrous alcohol (e.g., methanol or ethanol) for trapping, if the ester is desired.

-

Apparatus for reflux and distillation.

Procedure:

-

To a reaction flask equipped with a reflux condenser and a dropping funnel, add 1,1,2-trifluoro-1,2-dibromo-2-chloroethane and a catalytic amount of mercuric oxide.

-

Slowly add 60% oleum to the flask while stirring. The molar ratio of SO₃ to the starting ethane should be approximately 1.5 to 3.

-

Heat the mixture to a temperature between 75°C and reflux (up to 120°C).[3][4] The reaction time can vary from 6 to 20 hours depending on the specific conditions and desired conversion.[3][4]

-

The gaseous product, bromodifluoroacetyl halide (a mixture of fluoride and chloride), is continuously vaporized from the reaction medium.[3]

-

To obtain bromodifluoroacetyl chloride, the evolved gases must be passed through a suitable chlorinating agent or purified by fractional distillation. The boiling point of bromodifluoroacetyl chloride is 50°C.

-

Alternatively, the gaseous products can be bubbled through an anhydrous alcohol to form the corresponding bromodifluoroacetate ester for easier handling and purification.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes to Bromodifluoroacetyl chloride.

Caption: Synthetic routes to Bromodifluoroacetyl Chloride.

Caption: Experimental workflow for the oleum-based synthesis.

References

- 1. Bromodifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 2. alchetron.com [alchetron.com]

- 3. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 4. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 5. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to Bromodifluoroacetyl Chloride (CAS 3832-48-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodifluoroacetyl chloride (CAS 3832-48-2) is a valuable and highly reactive building block in organic synthesis, particularly in the preparation of fluorinated molecules of pharmaceutical interest. Its unique structure, featuring a bromine atom, two fluorine atoms, and a reactive acyl chloride moiety, makes it a versatile reagent for the introduction of the bromodifluoroacetyl group. This technical guide provides a comprehensive overview of the core properties of Bromodifluoroacetyl chloride, including its physicochemical characteristics, safety and handling information, spectroscopic data, and key applications in synthetic chemistry. Detailed experimental protocols for its use in the synthesis of α,α-difluoro-γ-lactams and fluorinated acyclo-C-nucleoside analogues are also presented.

Physicochemical Properties

Bromodifluoroacetyl chloride is a colorless to pale yellow liquid with a pungent odor. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂BrClF₂O | |

| Molecular Weight | 193.37 g/mol | |

| CAS Number | 3832-48-2 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 50 °C | |

| Density | 2.053 g/cm³ (predicted) | |

| Refractive Index | 1.3853 | |

| InChI Key | LYJKGSALBRSKNL-UHFFFAOYSA-N | |

| SMILES | C(C(Cl)=O)(Br)(F)F |

Safety and Handling

Bromodifluoroacetyl chloride is a corrosive and flammable liquid that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

GHS Hazard Classification:

-

Flammable liquids: Category 3

-

Skin corrosion/irritation: Category 1B

-

Serious eye damage/eye irritation: Category 1

Pictograms:

Hazard Statements (H-phrases):

-

H226: Flammable liquid and vapor.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements (P-phrases):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

Spectroscopic Data

While publicly available spectra for Bromodifluoroacetyl chloride are limited, the following provides an overview of the expected spectroscopic characteristics based on its structure and data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: The two fluorine atoms are expected to show a singlet in the ¹⁹F NMR spectrum. The chemical shift would be in the region typical for difluoroacetyl groups.

-

¹³C NMR: Two signals are expected in the ¹³C NMR spectrum: one for the carbonyl carbon (C=O) and one for the bromodifluoromethyl carbon (CBrF₂). The carbonyl carbon will appear downfield, while the CBrF₂ carbon signal will be split by the two fluorine atoms.

-

¹H NMR: No signals are expected in the ¹H NMR spectrum as there are no hydrogen atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride group, typically in the range of 1780-1815 cm⁻¹. Other vibrations corresponding to C-F, C-Br, and C-Cl bonds will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (193.37 g/mol ). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. Fragmentation will likely involve the loss of Cl, Br, CO, or combinations thereof.

Chemical Reactivity and Applications

Bromodifluoroacetyl chloride is a highly electrophilic reagent due to the presence of the acyl chloride functional group and the electron-withdrawing fluorine and bromine atoms. It readily reacts with nucleophiles, making it a versatile tool for introducing the bromodifluoroacetyl moiety into various molecules.

Logical Relationship of Reactivity

Caption: Reactivity of Bromodifluoroacetyl Chloride.

Experimental Protocols

Synthesis of α,α-Difluoro-γ-lactams

Bromodifluoroacetyl chloride is a key starting material for the synthesis of α,α-difluoro-γ-lactams, which are important scaffolds in medicinal chemistry. The synthesis involves the initial preparation of N-allyl-2-bromo-2,2-difluoroacetamide, followed by a copper-catalyzed cyclization.

Caption: Workflow for α,α-Difluoro-γ-lactam Synthesis.

Detailed Methodology for the Synthesis of N-allyl-2-bromo-2,2-difluoroacetamide:

To a solution of allylamine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) cooled to 0 °C, a solution of bromodifluoroacetyl chloride (1.1 equivalents) in the same solvent is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-allyl-2-bromo-2,2-difluoroacetamide.

Detailed Methodology for the Copper-Catalyzed Cyclization:

To a solution of N-allyl-2-bromo-2,2-difluoroacetamide (1.0 equivalent) in a suitable solvent (e.g., toluene or acetonitrile) is added a copper(I) catalyst (e.g., CuCl or CuBr, 0.1 equivalents) and a ligand (e.g., a bipyridine or phenanthroline derivative, 0.1 equivalents) under an inert atmosphere. The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 12-24 hours, with reaction progress monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the α,α-difluoro-γ-lactam.

Synthesis of Fluorinated Acyclo-C-nucleoside Analogues

Bromodifluoroacetyl chloride can be used to synthesize fluorinated acyclo-C-nucleoside analogues from glycals in a two-step process. The first step involves the acylation of a protected glycal with bromodifluoroacetyl chloride.

An In-depth Technical Guide to the Electrophilicity of Bromodifluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodifluoroacetyl chloride (BrCF₂COCl) is a highly reactive, halogenated acyl chloride that serves as a versatile building block in modern organic synthesis, particularly in the construction of complex fluorinated molecules for pharmaceutical and agrochemical applications. Its profound electrophilicity, stemming from the cumulative inductive effects of the bromine and two fluorine atoms, renders the carbonyl carbon exceptionally susceptible to nucleophilic attack. This guide provides a comprehensive analysis of the electrophilic nature of bromodifluoroacetyl chloride, supported by a review of its reactivity, relevant experimental protocols for its use in key synthetic transformations, and a comparative assessment of its reactivity with other acyl chlorides.

Introduction

Acyl chlorides are among the most reactive derivatives of carboxylic acids, characterized by the replacement of the hydroxyl group with a chlorine atom. This substitution significantly enhances the electrophilicity of the carbonyl carbon, making them potent acylating agents.[1] The reactivity of acyl chlorides can be further modulated by the nature of the substituents on the α-carbon.[2] In the case of bromodifluoroacetyl chloride, the presence of three electron-withdrawing halogen atoms—one bromine and two fluorines—dramatically increases the partial positive charge on the carbonyl carbon, making it a powerful electrophile for a variety of chemical transformations.

This heightened electrophilicity is pivotal in its application in drug discovery and development, where the introduction of gem-difluoro groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Bromodifluoroacetyl chloride has been notably employed as a key reagent in the synthesis of biologically active α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides.[3]

Physicochemical Properties of Bromodifluoroacetyl Chloride

A summary of the key physical and chemical properties of bromodifluoroacetyl chloride is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental setups.

| Property | Value | Reference |

| Chemical Formula | C₂BrClF₂O | [3][4] |

| Molecular Weight | 193.37 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 50 °C | [3] |

| Density | 2.053 g/cm³ | [4] |

| CAS Number | 3832-48-2 | [3] |

Electrophilicity and Reactivity

The electrophilicity of the carbonyl carbon in bromodifluoroacetyl chloride is the cornerstone of its reactivity. The strong electron-withdrawing inductive effects of the two fluorine atoms and the bromine atom create a significant electron deficiency at the carbonyl center, making it highly susceptible to attack by a wide range of nucleophiles.[6][7]

Table 2: Qualitative Comparison of the Electrophilicity of Various Acyl Chlorides

| Acyl Chloride | α-Substituents | Expected Relative Electrophilicity | Rationale |

| Acetyl Chloride | -CH₃ | Low | Alkyl group is weakly electron-donating. |

| Chloroacetyl Chloride | -CH₂Cl | Moderate | One electron-withdrawing chlorine atom. |

| Dichloroacetyl Chloride | -CHCl₂ | High | Two electron-withdrawing chlorine atoms. |

| Trichloroacetyl Chloride | -CCl₃ | Very High | Three electron-withdrawing chlorine atoms. |

| Trifluoroacetyl Chloride | -CF₃ | Exceptionally High | Three strongly electron-withdrawing fluorine atoms. |

| Bromodifluoroacetyl Chloride | -CBrF₂ | Exceptionally High | One bromine and two strongly electron-withdrawing fluorine atoms. |

The reactivity of bromodifluoroacetyl chloride is comparable to that of trifluoroacetyl chloride, placing it among the most potent acylating agents. This high reactivity necessitates careful handling under inert and anhydrous conditions to prevent rapid hydrolysis.

Key Synthetic Applications and Experimental Protocols

The enhanced electrophilicity of bromodifluoroacetyl chloride makes it a valuable reagent for the synthesis of complex fluorinated molecules. Two prominent examples are the synthesis of α,α-difluoro-γ-lactams and fluorinated acyclo-C-nucleoside analogues.

Copper-Catalyzed Synthesis of α,α-Difluoro-γ-Lactams

A significant application of bromodifluoroacetyl chloride is in the copper-catalyzed cyclization of N-allylhalodifluoroacetamides to produce α,α-difluoro-γ-lactams, as reported by Nagashima, H.; Isono, Y.; Iwamatsu, S. in 2001.[3]

Experimental Protocol: General Procedure for the Copper-Catalyzed Cyclization

-

Materials: N-substituted allyl-bromodifluoroacetamide (1.0 mmol), copper(I) chloride (CuCl, 0.1 mmol), and a suitable solvent such as toluene (5 mL).

-

Apparatus: A flame-dried Schlenk tube equipped with a magnetic stir bar, under an inert atmosphere (argon or nitrogen).

-

Procedure:

-

To the Schlenk tube, add N-substituted allyl-bromodifluoroacetamide and copper(I) chloride.

-

Add the solvent via syringe.

-

The reaction mixture is then heated to a specified temperature (e.g., 80-110 °C) and stirred for a designated period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., diethyl ether), and filtered through a pad of Celite to remove the copper salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired α,α-difluoro-γ-lactam.

-

Reaction Workflow Diagram

Caption: Workflow for the synthesis of α,α-difluoro-γ-lactams.

Synthesis of Fluorinated Acyclo-C-Nucleoside Analogues

Bromodifluoroacetyl chloride is also utilized in the synthesis of fluorinated acyclo-C-nucleoside analogues from glycals, as described by Mamata, C.; Heina, M.; Miethchen, R. in 2006.[3]

Experimental Protocol: General Procedure for the Acylation of Glycals

-

Materials: Protected glycal (1.0 mmol), triethylamine (Et₃N, 1.2 mmol), bromodifluoroacetyl chloride (1.1 mmol), and an anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Apparatus: A round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere.

-

Procedure:

-

A solution of the protected glycal in the anhydrous solvent is cooled to 0 °C.

-

Triethylamine is added to the solution.

-

Bromodifluoroacetyl chloride is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude product, a C-acylated glycal, can be purified by column chromatography.

-

Logical Relationship Diagram

Caption: Key components in the acylation of glycals.

Conclusion

Bromodifluoroacetyl chloride is a powerful electrophilic reagent whose high reactivity is a direct consequence of the strong inductive effects of its α-halogen substituents. This pronounced electrophilicity makes it an invaluable tool for the introduction of the bromodifluoromethyl group into organic molecules, enabling the synthesis of complex and biologically relevant fluorinated compounds. The experimental protocols for its application in the synthesis of α,α-difluoro-γ-lactams and fluorinated C-nucleoside analogues highlight its utility in modern synthetic chemistry. A thorough understanding of its electrophilic nature is crucial for its effective and safe use in the development of new pharmaceuticals and advanced materials.

References

Spectroscopic Profile of Bromodifluoroacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Bromodifluoroacetyl chloride (BrCF₂COCl), a key reagent in the synthesis of fluorinated organic molecules. Due to the limited availability of experimental spectroscopic data in public databases, this guide combines predicted data, established spectroscopic principles for analogous compounds, and detailed, adaptable experimental protocols. This document is intended to serve as a valuable resource for researchers utilizing Bromodifluoroacetyl chloride, enabling a deeper understanding of its structural characteristics and facilitating its effective application in synthetic chemistry and drug development.

Introduction

Bromodifluoroacetyl chloride, with the chemical formula C₂BrClF₂O, is a halogenated acyl chloride that serves as a versatile building block in organic synthesis.[1] Its utility is particularly pronounced in the introduction of the bromodifluoromethyl group, a motif of increasing interest in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by fluorine atoms. An understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a summary of its key physical properties and a detailed analysis of its expected spectroscopic signature across various analytical techniques.

Table 1: Physical and Chemical Properties of Bromodifluoroacetyl Chloride

| Property | Value | Reference |

| CAS Number | 3832-48-2 | [1][2] |

| Molecular Formula | C₂BrClF₂O | [1][2] |

| Molecular Weight | 193.37 g/mol | [1][2] |

| Boiling Point | 50 °C | [1] |

| Appearance | Liquid | [1] |

Spectroscopic Data (Predicted and Expected)

Infrared (IR) Spectroscopy

The IR spectrum of Bromodifluoroacetyl chloride is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the presence of the electronegative chlorine atom, this band is anticipated at a relatively high wavenumber. The C-F and C-Br stretching vibrations are also key diagnostic features.

Table 2: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | ~1810 - 1775 | Strong |

| C-F | ~1350 - 1100 | Strong |

| C-Br | ~600 - 500 | Medium to Strong |

| C-Cl | ~800 - 600 | Medium to Strong |

Note: These are approximate ranges and can be influenced by the specific molecular environment.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR. The C-Br and C-Cl bonds are expected to give rise to distinct Raman signals. The carbonyl stretch, while also present, may be weaker than in the IR spectrum.

Table 3: Expected Raman Shifts

| Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | ~1800 | Medium |

| C-F | ~1300 - 1000 | Medium |

| C-Br | ~600 - 500 | Strong |

| C-Cl | ~800 - 600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and fluorine framework of Bromodifluoroacetyl chloride.

The ¹³C NMR spectrum is predicted to show two distinct signals corresponding to the carbonyl carbon and the bromodifluoromethyl carbon. Both signals will exhibit splitting due to coupling with the two fluorine atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |

| C=O | 160 - 170 | Triplet | ~20 - 30 |

| CBrF₂ | 110 - 120 | Triplet | >250 |

Note: Predicted data is based on computational models and data from analogous compounds.[2]

The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift will be influenced by the presence of the bromine and the acyl chloride group.

Table 5: Expected ¹⁹F NMR Chemical Shift

| Fluorine Atoms | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CBrF₂ | -60 to -80 (relative to CFCl₃) | Singlet |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Bromodifluoroacetyl chloride is expected to result in significant fragmentation. The mass spectrum will likely show a complex pattern for the molecular ion due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Table 6: Expected Key Fragments in Mass Spectrometry

| m/z | Identity | Comments |

| 192, 194, 196 | [C₂BrClF₂O]⁺ (Molecular Ion) | Isotopic pattern due to Br and Cl. |

| 157, 159 | [C₂BrF₂O]⁺ | Loss of Cl. |

| 129, 131 | [CBrF₂]⁺ | Loss of COCl. |

| 63 | [COCl]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation available.

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) or Thin Film

-

Sample Preparation: For ATR-FTIR, a small drop of neat Bromodifluoroacetyl chloride is placed directly onto the ATR crystal. For a thin film measurement, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or empty salt plates is recorded and subtracted from the sample spectrum.

-

Processing: The resulting spectrum is analyzed for the characteristic absorption bands.

Raman Spectroscopy

Methodology: Liquid Sample in a Glass Capillary

-

Sample Preparation: A small amount of Bromodifluoroacetyl chloride is transferred into a glass NMR tube or a capillary tube.

-

Data Acquisition: The sample is placed in the spectrometer's sample holder. A laser (e.g., 785 nm) is focused on the liquid, and the scattered light is collected. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Processing: The spectrum is baseline-corrected and analyzed for characteristic Raman shifts.

¹³C and ¹⁹F NMR Spectroscopy

Methodology: High-Resolution NMR in a Deuterated Solvent

-

Sample Preparation: A solution of Bromodifluoroacetyl chloride (typically 5-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard (e.g., tetramethylsilane for ¹³C, CFCl₃ for ¹⁹F) may be added.

-

Data Acquisition:

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the presence of fluorine, C-F coupling will be observed. If available, a ¹⁹F-decoupled ¹³C NMR experiment can be performed to simplify the spectrum.[3]

-

¹⁹F NMR: A standard ¹⁹F NMR spectrum is acquired.

-

-

Processing: The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Mass Spectrometry

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Synthesis and Reaction Workflow

Bromodifluoroacetyl chloride is a valuable synthetic intermediate. A common application involves its reaction with nucleophiles to introduce the bromodifluoroacetyl group.

Caption: General acylation reaction workflow using Bromodifluoroacetyl chloride.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of Bromodifluoroacetyl chloride. While experimental data is currently limited, the provided predicted values and generalized experimental protocols offer a robust starting point for researchers. The continued investigation and publication of experimental data for this and other fluorinated reagents will be invaluable to the scientific community, particularly in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the NMR Spectral Analysis of Bromodifluoroacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of bromodifluoroacetyl chloride (BrCF₂COCl). Due to the absence of readily available experimental spectra in public databases, this guide utilizes high-quality predicted spectral data to elucidate the structural features of the molecule. The information presented herein is intended to support researchers in the identification, characterization, and application of this important fluorinated building block in synthetic and medicinal chemistry.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for bromodifluoroacetyl chloride. Predictions were performed using advanced computational algorithms to provide reliable estimations of chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| No Signal Expected | - | - | - |

Analysis: As bromodifluoroacetyl chloride contains no hydrogen atoms, no signals are expected in the ¹H NMR spectrum. The absence of signals can be a key diagnostic feature for this compound.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Multiplicity (J in Hz) | Assignment |

| 165.3 | t (³JCF ≈ 4.5) | C=O (Carbonyl) |

| 115.8 | t (¹JCF ≈ 300) | CBrF₂ |

Analysis: The ¹³C NMR spectrum is predicted to show two distinct signals. The downfield signal around 165.3 ppm is characteristic of a carbonyl carbon in an acyl chloride. This signal is expected to appear as a triplet due to coupling with the two fluorine atoms three bonds away (³JCF). The upfield signal at approximately 115.8 ppm is assigned to the carbon atom bonded to bromine and two fluorine atoms. This signal will be a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF) of around 300 Hz, a hallmark of a CF₂ group.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -65.0 | s | CBrF ₂ |

Analysis: The ¹⁹F NMR spectrum is predicted to exhibit a single signal, a singlet, at approximately -65.0 ppm. Since the two fluorine atoms are chemically equivalent, they do not couple with each other, resulting in a singlet. The chemical shift is in the typical range for fluorine atoms in a CF₂ group adjacent to a carbonyl and a bromine atom.

Experimental Protocols

The following are detailed methodologies for the synthesis of bromodifluoroacetyl chloride and the acquisition of its NMR spectra.

Synthesis of Bromodifluoroacetyl chloride from Bromodifluoroacetic acid

This protocol describes a common method for the preparation of acyl chlorides from their corresponding carboxylic acids using thionyl chloride (SOCl₂).[1][2][3][4][5][6][7][8][9]

Materials:

-

Bromodifluoroacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromodifluoroacetic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount of anhydrous DMF (a few drops).

-

Gently heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess thionyl chloride can be removed by distillation under atmospheric pressure.

-

The desired bromodifluoroacetyl chloride is then purified by fractional distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. All glassware must be thoroughly dried before use.

NMR Sample Preparation and Spectral Acquisition

2.2.1. General Sample Preparation

-

Ensure the NMR tube is clean and dry.

-

Dissolve approximately 10-20 mg of bromodifluoroacetyl chloride in a suitable deuterated solvent (e.g., CDCl₃). The volume of the solvent should be around 0.6-0.7 mL.

-

Cap the NMR tube and gently invert to ensure the solution is homogeneous.

2.2.2. ¹H NMR Spectroscopy Protocol

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: CDCl₃.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 (sufficient to confirm the absence of proton signals).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction.

2.2.3. ¹³C NMR Spectroscopy Protocol

-

Instrument: A standard NMR spectrometer (e.g., 100 MHz or higher).

-

Solvent: CDCl₃.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbonyl carbon.

-

Spectral Width: 0 to 200 ppm.

-

-

Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz, Fourier transform the FID, phase the spectrum, and perform baseline correction.

2.2.4. ¹⁹F NMR Spectroscopy Protocol

-

Instrument: A standard NMR spectrometer equipped with a fluorine probe (e.g., 376 MHz or higher).

-

Solvent: CDCl₃.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment, typically without proton decoupling.

-

Number of Scans: 64 or more for good signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A wide spectral window should be used initially (e.g., -200 to 50 ppm) to locate the signal, which can then be narrowed for higher resolution.

-

-

Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. The chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm).

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive NMR spectral analysis of bromodifluoroacetyl chloride.

References

- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Infrared Spectrum of Bromodifluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodifluoroacetyl chloride (BrCF₂COCl) is a valuable reagent in organic synthesis, notably serving as a key building block for the introduction of the difluoroacetyl moiety into molecules. Its utility is particularly significant in the synthesis of fluorinated compounds, which often exhibit unique biological activities.[1] A prominent application is in the preparation of α,α-difluoro-γ-lactams, structures of interest in medicinal chemistry.[1][2] A thorough understanding of the spectroscopic properties of bromodifluoroacetyl chloride is crucial for reaction monitoring, quality control, and mechanistic studies. This guide provides a detailed analysis of the infrared (IR) spectrum of bromodifluoroacetyl chloride, including predicted vibrational frequencies, a comprehensive experimental protocol for its measurement, and a visualization of a key synthetic pathway in which it is involved.

Infrared Spectral Data

Due to the reactive nature of bromodifluoroacetyl chloride, obtaining and publishing a high-resolution experimental infrared spectrum is challenging. Therefore, this guide presents theoretically calculated vibrational frequencies obtained through Density Functional Theory (DFT) computations, which provide a reliable prediction of the experimental spectrum. These calculations are instrumental in assigning the vibrational modes of the molecule.

The calculated vibrational frequencies for bromodifluoroacetyl chloride are summarized in the table below. The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration, which is expected to appear at a high wavenumber, typically around 1800 cm⁻¹. The presence of electron-withdrawing fluorine and bromine atoms attached to the α-carbon is expected to further shift this frequency to a higher value.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O Stretch | ~1810 - 1840 | Strong, characteristic absorption for the carbonyl group in an acyl chloride. |

| C-F Stretch (asymmetric) | ~1100 - 1250 | Strong absorption due to the asymmetric stretching of the C-F bonds. |

| C-F Stretch (symmetric) | ~1000 - 1100 | Moderate to strong absorption from the symmetric C-F bond stretching. |

| C-Cl Stretch | ~700 - 800 | Moderate absorption associated with the carbon-chlorine bond stretch. |

| C-Br Stretch | ~550 - 650 | Moderate to weak absorption for the carbon-bromine bond stretch. |

| C-C Stretch | ~900 - 1000 | Weak to moderate absorption. |

| CF₂ Wagging/Twisting/Rocking | ~400 - 600 | Various bending and deformation modes of the difluoromethyl group. |

| CCO and CCX (X=Cl, Br) Deformations | Below 400 | Bending modes involving the core atoms of the molecule. |

Note: These are predicted frequencies and may vary slightly from experimental values. The intensity of the peaks is also a critical factor in spectral interpretation.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The acquisition of an IR spectrum of the reactive and volatile liquid bromodifluoroacetyl chloride requires a carefully controlled experimental setup to ensure safety and data quality. Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is a suitable technique.

1. Instrumentation:

-

A high-resolution FTIR spectrometer equipped with a gas cell.

-

The gas cell should have a path length appropriate for the desired concentration and be constructed of materials inert to acyl halides (e.g., a glass body with KBr or ZnSe windows).

-

A vacuum line and manifold for sample introduction and cell evacuation.

-

A heating mantle or tape to maintain the gas cell and transfer lines at a constant temperature, preventing condensation.

2. Sample Preparation and Introduction:

-

Due to its reactivity and corrosivity, bromodifluoroacetyl chloride should be handled in a fume hood with appropriate personal protective equipment.

-

The liquid sample is placed in a sealed container connected to the vacuum line.

-

The gas cell and transfer lines are evacuated to remove atmospheric moisture and gases.

-

The sample is introduced into the evacuated gas cell by gentle heating or by utilizing its vapor pressure at a controlled temperature. The pressure within the cell is monitored to achieve the desired concentration.

3. Data Acquisition:

-

A background spectrum of the evacuated gas cell at the desired temperature is recorded.

-

The sample is introduced, and the system is allowed to equilibrate.

-

The infrared spectrum of the gaseous bromodifluoroacetyl chloride is then recorded.

-

Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

4. Data Processing:

-

The resulting spectrum is processed to identify the vibrational frequencies and their corresponding intensities.

-

Comparison with the computationally predicted spectrum aids in the assignment of the observed absorption bands to specific molecular vibrations.

Synthetic Application and Signaling Pathway

A significant application of bromodifluoroacetyl chloride is in the synthesis of α,α-difluoro-γ-lactams through a copper-catalyzed radical cyclization reaction with N-allylamines.[1][2] This transformation is of high interest in the development of novel pharmaceuticals.

Caption: A simplified workflow for the synthesis of bromodifluoroacetyl chloride.

The mechanism of the copper-catalyzed cyclization is believed to proceed through a radical pathway. A plausible mechanism is outlined below.

Caption: Proposed mechanism for the copper-catalyzed synthesis of α,α-difluoro-γ-lactams.

Conclusion

References

An In-depth Technical Guide to the Stability and Handling of Bromodifluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodifluoroacetyl chloride (BrCF₂COCl) is a halogenated acyl chloride that serves as a valuable building block in organic synthesis, particularly in the preparation of fluorinated molecules of pharmaceutical and agrochemical interest. Its utility is derived from the presence of multiple reactive centers, allowing for a diverse range of chemical transformations. However, this inherent reactivity also necessitates a thorough understanding of its stability and proper handling procedures to ensure safe and effective use in a laboratory setting.

This technical guide provides a comprehensive overview of the stability and handling of Bromodifluoroacetyl chloride, drawing from available safety data and scientific literature. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to safely incorporate this reagent into their synthetic workflows.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of Bromodifluoroacetyl chloride is presented below. This data is crucial for its identification, purification, and for predicting its behavior in different environments.

| Property | Value | Source |

| Chemical Formula | C₂BrClF₂O | [1] |

| Molecular Weight | 193.37 g/mol | [1] |

| CAS Number | 3832-48-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Pungent | [4] |

| Boiling Point | 50 °C (122 °F; 323 K) | [1] |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Shifts |

| Infrared (IR) Spectroscopy | The infrared spectra of bromodifluoroacetyl chloride have been reported for the gas and polycrystalline solid states.[4] |

| Raman Spectroscopy | The Raman spectra have been recorded for the gaseous, liquid, and solid states of bromodifluoroacetyl chloride.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific NMR data was not found in the search results. |

Stability and Reactivity

General Stability:

Bromodifluoroacetyl chloride is considered stable under normal, dry, and cool storage conditions. However, it is a highly reactive compound and is sensitive to several factors:

-

Moisture: Like other acyl chlorides, it reacts vigorously with water and moisture in the air. This hydrolysis reaction produces bromodifluoroacetic acid and corrosive hydrogen chloride gas, which is visible as fumes.[4][5]

-

Heat: Exposure to heat should be avoided as it can lead to decomposition. The specific decomposition temperature is not documented in the available literature.

-

Light: While not explicitly stated, it is good practice to store reactive chemicals like acyl chlorides in amber bottles to protect them from light, which can sometimes promote decomposition.

Reactivity and Incompatible Materials:

Bromodifluoroacetyl chloride is a potent electrophile and will react with a wide range of nucleophiles. It is crucial to avoid contact with the following materials:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.

-

Alcohols, Amines, and Water: Reacts readily to form esters, amides, and carboxylic acids, respectively. These reactions are often exothermic.

Hazardous Decomposition Products:

Upon decomposition, particularly during combustion, Bromodifluoroacetyl chloride can emit toxic and corrosive fumes, including:

Handling and Storage

Due to its corrosive and reactive nature, strict adherence to safety protocols is mandatory when handling Bromodifluoroacetyl chloride.

| Aspect | Recommendation |

| Ventilation | All handling must be conducted in a well-ventilated chemical fume hood. |

| Personal Protective Equipment (PPE) | - Eye Protection: Tightly fitting safety goggles and a face shield. - Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton). - Skin Protection: A lab coat, and in case of larger quantities, an apron and boots. |

| Storage | - Store in a cool, dry, and well-ventilated area away from incompatible materials. - Keep containers tightly sealed to prevent exposure to moisture. - Store away from heat sources. |

| Spill & Leak Procedures | In case of a spill, evacuate the area. Use an absorbent material like sand or vermiculite to contain the spill. Do not use water. The contaminated material should be collected in a sealed container for proper disposal. |

Experimental Protocols

Detailed experimental procedures involving Bromodifluoroacetyl chloride are often specific to the desired reaction. However, a general workflow for its synthesis can be outlined.

Synthesis of Bromodifluoroacetyl Chloride

One documented method for the synthesis of Bromodifluoroacetyl chloride involves the following steps. This is a hazardous procedure and should only be performed by trained professionals with appropriate safety measures in place.

Note: This diagram illustrates the synthesis of a derivative, as direct and detailed protocols for the chloride itself are often proprietary or described in complex patent literature. The principle involves the reaction of a halogenated ethane with oleum.

Logical Relationships in Reactivity

The high reactivity of Bromodifluoroacetyl chloride is central to its utility in synthesis. The following diagram illustrates its role as an electrophile in reactions with common nucleophiles.

Conclusion

Bromodifluoroacetyl chloride is a highly reactive and useful synthetic intermediate. Its safe and effective use hinges on a clear understanding of its stability limitations and strict adherence to proper handling and storage protocols. While quantitative data on its thermal stability and reaction kinetics are not widely published, the qualitative information provided in this guide offers a solid foundation for its application in research and development. Researchers should always consult the most current Safety Data Sheet (SDS) before use and perform a thorough risk assessment for any new procedures involving this compound.

References

Methodological & Application

Application Notes and Protocols: Reactions of Bromodifluoroacetyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodifluoroacetyl chloride is a valuable reagent in medicinal chemistry and drug development for the introduction of the bromodifluoroacetyl moiety into molecules. The reaction of bromodifluoroacetyl chloride with primary and secondary amines is a robust and straightforward method for the synthesis of 2-bromo-2,2-difluoroacetamides. These products are important building blocks for the synthesis of more complex molecules, including α,α-difluoro-γ-lactams, which exhibit biological activity.[1] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[2][3]

This document provides detailed application notes on the synthesis of bromodifluoroacetylated amines, including experimental protocols and a summary of reaction data.

Reaction Mechanism and Principles

The reaction of bromodifluoroacetyl chloride with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred from the nitrogen atom to a base, yielding the stable amide product. Due to the high reactivity of acyl chlorides, this reaction is typically fast and exothermic. A non-nucleophilic base, such as triethylamine or pyridine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.

Applications in Drug Development

The bromodifluoroacetyl group is a key pharmacophore in the design of various therapeutic agents. The resulting 2-bromo-2,2-difluoroacetamides are versatile intermediates. For instance, they can undergo copper-catalyzed cyclization to form α,α-difluoro-γ-lactams, a class of compounds with potential biological activities.[1] Furthermore, the bromine atom in these amides can be further functionalized, for example, through copper-catalyzed arylation reactions, allowing for the synthesis of a diverse range of aromatic amides.[4][5] The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can modulate the acidity of adjacent protons and influence molecular conformation.

Experimental Protocols

General Protocol for the Synthesis of N-substituted 2-Bromo-2,2-difluoroacetamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary or secondary amine (1.0 eq)

-

Bromodifluoroacetyl chloride (1.1 - 1.5 eq)

-

Triethylamine (Et₃N) or Pyridine (1.2 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add bromodifluoroacetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary

The following tables summarize representative data for the reaction of bromodifluoroacetyl chloride with various primary and secondary amines. Yields are for the isolated, purified product.

| Amine (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Amines | ||||||

| Aniline | Et₃N | DCM | 0 to RT | 12 | 85 | Adapted from[4] |

| 4-Methylaniline | Et₃N | DCM | 0 to RT | 12 | 88 | Adapted from[4] |

| 4-Methoxyaniline | Et₃N | DCM | 0 to RT | 12 | 90 | Adapted from[4] |

| 4-Chloroaniline | Et₃N | DCM | 0 to RT | 12 | 82 | Adapted from[4] |

| Benzylamine | Et₃N | DCM | 0 to RT | 6 | 92 | General Protocol |

| Cyclohexylamine | Et₃N | DCM | 0 to RT | 4 | 95 | General Protocol |

| Secondary Amines | ||||||

| N-Methylaniline | Et₃N | DCM | 0 to RT | 12 | 78 | Adapted from[4] |

| Dibenzylamine | Et₃N | DCM | 0 to RT | 12 | 75 | Adapted from[4] |

| Piperidine | Et₃N | DCM | 0 to RT | 2 | 98 | General Protocol |

| Morpholine | Et₃N | DCM | 0 to RT | 2 | 97 | General Protocol |

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of bromodifluoroacetylated amines to their potential application in drug discovery.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.

References